6-Chloro-9-trityl-9h-purine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-9-tritylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4/c25-22-21-23(27-16-26-22)29(17-28-21)24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZPGFFRISFTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=CN=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282122 | |
| Record name | 6-Chloro-9-(triphenylmethyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008361-76-9 | |
| Record name | 6-Chloro-9-(triphenylmethyl)-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008361-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-9-(triphenylmethyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 6 Chloro 9 Trityl 9h Purine
Direct N9-Tritylation of 6-Chloropurine (B14466)
The most straightforward method for preparing 6-Chloro-9-trityl-9H-purine involves the direct introduction of a trityl group onto the N9-position of 6-chloropurine. This reaction's success hinges on achieving high regioselectivity for the N9-position over other potential sites of alkylation, such as the N7-position.
The choice of solvent and reaction conditions plays a pivotal role in directing the tritylation to the desired N9-position. Direct alkylation of 6-chloropurine can often lead to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. acs.org
Heating a mixture of N7 and N9 alkylated products can facilitate the conversion of the N7-isomer to the more stable N9-isomer. mdpi.com Solvents such as dimethylformamide (DMF) are commonly employed for this type of reaction. mdpi.comkuleuven.be The use of a non-polar solvent like toluene (B28343) in conjunction with a base is also reported. researchgate.net Microwave-assisted synthesis has been shown to improve the yield of N9-alkylation of 6-chloropurine under certain conditions. kuleuven.be
The reaction temperature is another critical parameter. While room temperature might be sufficient in some cases, heating is often necessary to drive the reaction to completion and to favor the formation of the N9 product. mdpi.comkuleuven.be For instance, heating at temperatures ranging from 60°C to 120°C has been reported. kuleuven.be
| Solvent/Condition | Key Observation | Reference |
|---|---|---|
| Dimethylformamide (DMF) | Commonly used for alkylation, heating can convert N7 to N9 isomer. | mdpi.comkuleuven.be |
| Toluene with base | An alternative non-polar solvent system. | researchgate.net |
| Microwave irradiation | Can improve yields of N9-alkylation. | kuleuven.be |
The choice of the tritylating agent and the base is crucial for optimizing the yield and purity of this compound. Trityl chloride (TrCl) is the most common reagent for introducing the trityl group. acs.orgtcichemicals.com
A variety of bases can be used to facilitate the reaction, including triethylamine (B128534) (Et3N) and sodium hydride (NaH). kuleuven.beacs.org The selection of the base can influence the reaction's efficiency and selectivity. For instance, the use of a strong, non-nucleophilic base like sodium hydride can effectively deprotonate the purine (B94841) ring, facilitating the subsequent alkylation. kuleuven.be
The stoichiometry of the reagents is also important. An excess of the tritylating agent and the base is often used to ensure complete conversion of the starting material. acs.org Purification of the final product is typically achieved through techniques like flash chromatography. google.com
| Reagent | Role | Common Examples | Reference |
|---|---|---|---|
| Tritylating Agent | Source of the trityl group. | Trityl chloride (TrCl) | acs.orgtcichemicals.com |
| Base | Deprotonates the purine ring. | Triethylamine (Et3N), Sodium Hydride (NaH) | kuleuven.beacs.org |
Indirect Synthetic Approaches to this compound Scaffolds
While direct tritylation is common, indirect methods can also be employed to construct the this compound scaffold. One such approach involves the synthesis of a 9-tritylpurine derivative followed by the introduction of the chloro group at the 6-position. For instance, 9-tritylhypoxanthine can be synthesized and subsequently treated with a chlorinating agent. researchgate.net
Another indirect strategy involves the modification of a pre-existing purine ring system. For example, a 2,6-dihalopurine can be N9-tritylated, followed by a selective reaction at the 6-position. acs.org This approach offers versatility in introducing different functionalities to the purine core.
Analytical Verification of Synthetic Intermediates (Focus on Spectroscopic and Chromatographic Principles for Reaction Monitoring)
The synthesis of this compound requires careful monitoring to ensure the desired product is formed and to assess its purity. Several analytical techniques are indispensable for this purpose.
Chromatographic Methods: Thin-layer chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction. psu.edursc.org It allows for the visualization of the disappearance of starting materials and the appearance of products. High-performance liquid chromatography (HPLC) provides a more quantitative analysis of the reaction mixture, enabling the determination of the purity of the product and the identification of any byproducts. iiarjournals.org HPLC is particularly useful for separating complex mixtures of purine derivatives. researchgate.net
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of the synthesized compounds. rsc.org The chemical shifts and coupling constants of the protons and carbons in the purine ring and the trityl group provide definitive evidence for the correct structure and the position of substitution.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product, confirming its identity. rsc.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further validating the elemental composition of the molecule. rsc.org Techniques like liquid chromatography-mass spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS, making it an essential tool for analyzing complex reaction mixtures and identifying intermediates. plos.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-Cl bond and the aromatic rings. mdpi.com
UV Spectroscopy: UV spectroscopy can also be used to monitor reactions involving purines, as the absorption maximum often shifts upon substitution. psu.edu
| Analytical Technique | Principle and Application in Synthesis | Reference |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Separates compounds based on polarity, used for rapid reaction monitoring. | psu.edursc.org |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for purity assessment and quantitative analysis. | iiarjournals.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information (1H, 13C). | rsc.org |
| Mass Spectrometry (MS/HRMS) | Determines molecular weight and elemental composition. | rsc.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines separation and detection for complex mixture analysis. | plos.orgnih.gov |
| Infrared (IR) Spectroscopy | Identifies functional groups. | mdpi.com |
| UV Spectroscopy | Monitors reactions by observing shifts in absorption maxima. | psu.edu |
Iii. the N9 Trityl Group: a Versatile Protective Strategy in Purine Functionalization
Mechanistic Rationale for N9-Protection in Regioselective Transformations
The alkylation of purines, a common synthetic transformation, is often complicated by the formation of mixtures of N-alkylated compounds. ub.edu The purine (B94841) nucleus contains two particularly nucleophilic centers in the imidazole (B134444) portion of the ring system: N7 and N9. nih.gov The reaction outcome can be influenced by factors such as the solvent, the base used, and the nature of the alkylating agent, but achieving exclusive selectivity for one position over the other remains a significant synthetic hurdle. nih.govub.edu
The introduction of a bulky trityl group at the N9 position of a purine, such as in 6-Chloro-9-trityl-9H-purine, serves as a robust strategy to enforce regioselectivity in subsequent reactions. The primary mechanistic rationale for this protection strategy is rooted in steric hindrance . The voluminous, three-dimensional structure of the trityl group effectively shields the adjacent N7 position from attack by incoming electrophiles or reagents. nih.govacs.org This steric blockade physically obstructs the trajectory of reactants, thereby deactivating the N7 position and directing functionalization to other, more accessible sites on the purine ring, most notably the C6 position in the case of 6-chloropurines. mdpi.comresearchgate.net By occupying the N9 position, the trityl group ensures that nucleophilic substitution reactions, such as amination or alkoxylation, proceed cleanly at the C6 position without the complication of isomeric byproducts arising from competing reactions at N7.
Techniques for Orthogonal Deprotection of the N9-Trityl Moiety
A key advantage of the trityl group is its lability under specific conditions, allowing for its removal once its directing role is complete, without disturbing other modifications made to the molecule. This concept of orthogonal deprotection is crucial in multi-step syntheses.
The most common method for the deprotection of N-trityl purines is acid-catalyzed cleavage. total-synthesis.com The trityl group is highly susceptible to acidic conditions due to the exceptional stability of the triphenylmethyl (trityl) carbocation that is formed as a leaving group. total-synthesis.comacgpubs.org
The mechanism involves the protonation of the nitrogen atom attached to the trityl group, which weakens the C-N bond. Subsequent cleavage of this bond generates the deprotected purine and the resonance-stabilized trityl cation. total-synthesis.com A variety of Brønsted and Lewis acids can be employed for this purpose. total-synthesis.com However, a significant challenge associated with acid-catalyzed detritylation in purine chemistry is the risk of concomitant depurination, where the acidic conditions cleave the N-glycosidic bond in nucleosides or the bond between the purine and a substituent at N9. phenomenex.com Therefore, conditions must be carefully optimized to achieve selective detritylation while preserving the integrity of the target molecule. phenomenex.com To mitigate unwanted side reactions caused by the reactive trityl cation, scavenger reagents like triisopropylsilane (B1312306) (TIS) or water are often added to the cleavage cocktail. acs.orgresearchgate.net
Table 1: Common Acidic Reagents for N9-Trityl Deprotection
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 1-95% in a solvent like Dichloromethane (DCM) or water, often with scavengers (e.g., TIS, H₂O). researchgate.netcommonorganicchemistry.comthermofisher.com | Highly effective and widely used. High concentrations can lead to global deprotection of other acid-labile groups and increase the risk of depurination. phenomenex.comnih.gov |
| Formic Acid | Cold (e.g., 0°C to room temp), often used neat or in a co-solvent. total-synthesis.com | A milder alternative to TFA, can sometimes offer better selectivity. total-synthesis.commdma.ch |
| Dichloroacetic Acid (DCA) | Used in non-aqueous solvents like dichloromethane. | Effective for detritylation in oligonucleotide synthesis. phenomenex.com |
| Hydrochloric Acid (HCl) | Dilute solutions in solvents like acetonitrile (B52724) or toluene (B28343). nih.govphasetransfercatalysis.com | Can be effective, but concentration must be carefully controlled to avoid side reactions. nih.govacs.org |
To circumvent the potential issues associated with acidic conditions, several alternative methods for cleaving the N-trityl group have been developed. These methods offer orthogonal deprotection strategies that are compatible with acid-sensitive functional groups.
Reductive Deprotection: N-trityl groups can be removed under reductive conditions. One reported method involves the use of lithium powder with a catalytic amount of naphthalene. organic-chemistry.org Another approach is reductive demercuration, which utilizes a metal acid catalyst (e.g., Hg(OAc)₂) coupled with a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govacs.orgresearchgate.net These methods are particularly useful when the molecule contains other acid-labile protecting groups.
Catalytic Transfer Hydrogenation: This technique provides a mild and efficient alternative for deprotection. Using a hydrogen donor such as formic acid or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst (e.g., 10% Pd/C), the trityl group can be cleaved. mdma.chresearchgate.net While catalytic hydrogenation with H₂ gas can also cleave trityl groups, it may be slow and sometimes requires harsh conditions or more active catalysts, which could affect other functional groups. chemicalforums.com Catalytic transfer hydrogenation often offers a more practical and selective alternative. mdma.ch
Lithium Chloride in Methanol: A mild and inexpensive method for the deprotection of trityl ethers involves refluxing with lithium chloride in methanol. This procedure is believed to proceed via the formation of the trityl cation, which is then trapped by the chloride ion. ua.es This method's applicability to N-trityl purines offers a potentially valuable, non-acidic deprotection pathway.
Influence of the Trityl Group on Purine Ring System Reactivity
Electronically, the trityl group is generally considered to be weakly electron-donating through inductive effects, although its impact can be complex. This can subtly alter the electron density across the purine ring, potentially affecting the reactivity of various positions. For instance, a change in the electron density at C6 could modulate its susceptibility to nucleophilic attack. One-electron oxidation reactions, which are relevant in the context of DNA damage, are known to be influenced by the electronic nature of the purine base. nih.govnih.gov While direct studies on the electronic impact of an N9-trityl group on such reactions are specific, the general principle holds that substituents can alter the ionization potential and subsequent reaction pathways of the purine. uoi.gr
Furthermore, the steric bulk of the N9-trityl group can impose conformational constraints on the purine. This can influence the orientation of substituents introduced at other positions, such as C6. For example, a bulky substituent added at C6 may adopt a specific spatial arrangement relative to the trityl group, which could impact its interaction with biological targets or its reactivity in subsequent synthetic steps. nih.gov The presence of a large group at N9 has been shown to affect the regioselectivity of further substitutions, for example, by influencing whether an incoming group adds to N7 or another position, although this is less of a concern once the N9 position is already blocked. researchgate.net
Iv. Advanced Functionalization and Transformation of 6 Chloro 9 Trityl 9h Purine
Directed Lithiation and Electrophilic Functionalization at the C2 Position
While the C6 position is readily functionalized via nucleophilic substitution, derivatization of the C2 position of the purine (B94841) ring often requires more advanced strategies, such as directed lithiation. This approach involves the deprotonation of the C2-hydrogen using a strong base, followed by quenching the resulting organolithium species with an electrophile.
Achieving C2-selective deprotonation in purine systems can be challenging due to the presence of other acidic protons, particularly the C8-proton. However, strategic placement of directing groups can overcome this challenge. In a seminal study, the lithiation at the C2 position of a purine ring was successfully accomplished by utilizing a protected 6-chloropurine (B14466) riboside. capes.gov.br This work highlighted two key factors for achieving C2 selectivity:
Protection of the C8 Position: The introduction of a bulky triisopropylsilyl (TIPS) group at the C8 position effectively blocked deprotonation at this site, directing the organolithium base to the C2 position. capes.gov.br
Electron-Withdrawing Group at C6: The presence of the chloro substituent at the C6 position was found to be essential for the C2-lithiation to occur. capes.gov.br It is believed that the electron-withdrawing nature of the chlorine atom increases the acidity of the C2-proton, facilitating its abstraction by the base. capes.gov.br
While this strategy was demonstrated on a riboside derivative, the principles can be extended to 6-Chloro-9-trityl-9H-purine. The bulky trityl group at N9 would likely remain in place during the lithiation step. A potential strategy for the C2-functionalization of this compound would therefore involve the initial silylation at the C8 position, followed by treatment with a strong, sterically hindered base like lithium tetramethylpiperidide (LTMP) to effect C2-lithiation. The resulting 2-lithiated purine can then be trapped with a variety of electrophiles to introduce new functional groups at this position.
| Substrate | Lithiating Agent | Key Feature for C2-Lithiation | Reference |
| 6-chloro-9-(ribofuranosyl)-8-(triisopropylsilyl)purine | LTMP | 8-triisopropylsilyl group and 6-chloro substituent | capes.gov.br |
This table is based on a key finding for C2-lithiation of a related purine derivative, providing a strategic blueprint for the functionalization of this compound.
Subsequent Electrophilic Trapping Reactions at C2
While direct electrophilic substitution at the C2 position of the purine ring is generally challenging due to the electron-deficient nature of the pyrimidine (B1678525) ring, functionalization can be achieved through metallation strategies. The most prominent of these is Directed ortho Metalation (DoM), a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic compounds. uwindsor.cawikipedia.orgharvard.eduorganic-chemistry.orgbaranlab.org
In the context of 9-substituted purines, a directing metalation group (DMG) at the N9 position can facilitate the selective removal of the C8 proton. However, functionalization at C2 often requires a different approach, such as a halogen-metal exchange or the use of a directing group at a different position that favors lithiation at C2. Once the C2 position is lithiated, the resulting organolithium intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups.
The general strategy involves the deprotonation of the C2-H bond using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures to form a C2-lithiated purine species. This intermediate is then quenched with an appropriate electrophile.
Table 1: Examples of Electrophilic Trapping at C2 of Purine Derivatives
| Electrophile | Reagent Example | Introduced Group |
| Alkyl halides | Methyl iodide (CH₃I) | Methyl (-CH₃) |
| Carbonyl compounds | Formaldehyde (CH₂O) | Hydroxymethyl (-CH₂OH) |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |
| Silyl halides | Trimethylsilyl (B98337) chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |
Introduction of Functionality at the C8 Position
The C8 position of the purine ring is part of the electron-rich imidazole (B134444) ring, making it more susceptible to electrophilic attack and C-H activation compared to the C2 and C6 positions in the pyrimidine ring. acs.org
Direct halogenation at the C8 position of purine derivatives can be achieved using standard halogenating agents. For instance, bromination can be accomplished using N-bromosuccinimide (NBS) in a suitable solvent. The reactivity of the C8 proton makes it accessible for electrophilic substitution, allowing for the introduction of halogens which can then serve as handles for further functionalization, such as cross-coupling reactions. While direct C-H cyanation at the C8 position of 9-substituted-6-chloropurines has been reported, this highlights the reactivity of this position towards electrophilic reagents. mdpi.com
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is particularly useful for the functionalization of 8-halo-purine derivatives. The general scheme involves the reaction of an 8-bromo or 8-iodo-6-chloro-9-trityl-9H-purine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.
This methodology allows for the introduction of a wide range of alkynyl groups at the C8 position, leading to the synthesis of novel purine analogues with potential applications in medicinal chemistry and materials science.
Table 2: Sonogashira Coupling at C8 of 8-Bromo-Purine Derivatives
| Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Product |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 8-(Phenylethynyl)-purine derivative |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NEt | THF | 8-(Trimethylsilylethynyl)-purine derivative |
| 1-Hexyne | Pd(dba)₂ | CuI | Piperidine | Dioxane | 8-(Hex-1-yn-1-yl)-purine derivative |
This table illustrates typical conditions for Sonogashira coupling reactions on 8-bromo-purine systems.
Alkylation and Glycosylation at Ring Nitrogen Atoms (N7, N9)
The purine ring contains two nucleophilic nitrogen atoms in the imidazole ring, N7 and N9, which can be alkylated or glycosylated. The regioselectivity of these reactions is a critical aspect of purine chemistry.
Alkylation of purines can lead to a mixture of N7 and N9 isomers, with the N9 isomer often being the thermodynamically more stable and major product. ub.eduresearchgate.netmdpi.comacs.org However, the regioselectivity can be influenced by several factors, including the nature of the purine substrate, the alkylating agent, the base, the solvent, and the reaction temperature. ub.edu In the case of this compound, the N9 position is already occupied by a bulky trityl group, which sterically hinders attack at this position and directs further alkylation to the N7 position.
Strategies to achieve regioselective N-alkylation include:
Steric Hindrance : Utilizing a bulky substituent at N9, such as the trityl group, effectively blocks this position and promotes alkylation at N7. researchgate.netacs.org
Reaction Conditions : The choice of base and solvent can significantly impact the N7/N9 ratio. For instance, the use of specific bases like tetrabutylammonium (B224687) hydroxide (B78521) under microwave irradiation has been shown to favor N9 alkylation in unsubstituted purines. ub.edu
Mitsunobu Reaction : The Mitsunobu reaction, involving an alcohol, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), can also be employed for N-alkylation and sometimes offers improved regioselectivity towards the N9 position in unprotected purines. mdpi.comnih.gov
Table 3: Regioselective N-Alkylation of 6-Chloropurine Derivatives
| Substrate | Alkylating Agent | Base/Conditions | Major Product | Reference |
| 6-Chloropurine | Methyl iodide | DBU/Acetonitrile (B52724) | Mixture of N7 and N9 | ub.edu |
| 6-Chloropurine | Isopropyl bromide | (Bu)₄NOH/Microwave | N9-isopropylpurine | ub.edu |
| 6-Chloropurine | tert-Butyl bromide | SnCl₄/BSA | N7-(tert-butyl)purine | nih.gov |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH/DMF | N9-ethylpurine | researchgate.netacs.org |
The synthesis of nucleosides by attaching a sugar moiety to a purine base is a cornerstone of medicinal chemistry. Several methodologies exist for the glycosylation of purines, with the regioselectivity (N7 vs. N9) and stereoselectivity (α vs. β anomer) being the primary challenges.
Common glycosylation methods include:
The Silyl-Hilbert-Johnson Reaction : This widely used method involves the reaction of a persilylated purine base with a peracylated sugar, typically a glycosyl halide or acetate, in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov
Koenigs-Knorr Reaction : This method employs a glycosyl halide as the glycosyl donor, activated by a heavy metal salt, such as silver(I) oxide or silver carbonate. umsl.edu
Sodium Salt Glycosylation : This technique involves the reaction of the sodium salt of the purine base with a glycosyl halide.
Mitsunobu Reaction : As with alkylation, the Mitsunobu reaction can be used for glycosylation by reacting the purine with a sugar alcohol. nih.gov
For this compound, direct glycosylation is not feasible at the N9 position. However, if the trityl group is removed to yield 6-chloro-9H-purine, subsequent glycosylation can be performed. Alternatively, regioselective glycosylation at the N7 position of 6-chloropurine has been achieved under specific conditions. nih.gov
Table 4: Glycosylation of 6-Chloropurine
| Glycosyl Donor | Purine Derivative | Catalyst/Conditions | Major Isomer | Reference |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | N-trimethylsilylated 6-chloropurine | SnCl₄ | N9 | nih.gov |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | N-trimethylsilylated 6-chloropurine | TiCl₄ | N7 | nih.gov |
| Cinnamyl alcohol | 6-Chloropurine | PPh₃, DIAD (Mitsunobu) | N9 | nih.gov |
Control of N7/N9 Regioselectivity in Alkylation and Glycosylation
The alkylation and glycosylation of the purine scaffold are fundamental transformations for creating a diverse range of biologically active molecules and chemical probes. However, the purine ring possesses two competing nucleophilic nitrogen atoms within its imidazole moiety, N7 and N9, leading to a significant challenge in controlling regioselectivity. Direct functionalization of 6-chloropurine typically results in a mixture of N7 and N9 substituted isomers, with the N9 product often predominating as the thermodynamically more stable isomer. nih.govacs.org
The strategic installation of a bulky protecting group at the N9 position is a primary method to circumvent this issue and achieve exclusive N7 functionalization. In the case of this compound, the trityl (triphenylmethyl) group serves precisely this purpose. Its significant steric bulk effectively shields the N9 position, thereby directing incoming electrophiles, such as alkyl halides or glycosyl donors, exclusively to the N7 position. This pre-installed protection transforms the challenge of regioselectivity into a controlled and predictable N7-selective functionalization.
While direct alkylation of 6-chloropurine with reagents like methyl iodide can yield mixtures of N7 and N9 products ub.edu, the presence of the N9-trityl group ensures that the reaction proceeds with high regioselectivity at the N7 position. The general scheme for this controlled reaction is the formation of a quaternary purinium salt at the N7 position, which can then be used in subsequent transformations.
Table 1: Regioselectivity in the Alkylation of 6-Chloropurine vs. This compound
| Starting Material | Alkylating Agent | Typical Conditions | N7-Product Yield | N9-Product Yield | Reference |
|---|---|---|---|---|---|
| 6-Chloropurine | Methyl Iodide | DBU, Acetonitrile, 48h | 8% | 12% | ub.edu |
| This compound | Alkyl Halide (R-X) | Inert Solvent (e.g., DMF) | Predominant/Exclusive | Not Formed | General Principle |
The control of regioselectivity is equally critical in glycosylation reactions, which are essential for the synthesis of nucleoside analogues. The Vorbrüggen glycosylation method, for instance, when applied to silylated 6-chloropurine, can produce a mixture of N7 and N9 glycosides. nih.gov The regioselectivity in such cases can be influenced by the choice of Lewis acid catalyst and reaction conditions. However, by using this compound as the starting material, the glycosylation is directed solely to the N7 position, providing a reliable route to N7-nucleosides.
Table 2: N7 vs. N9 Selectivity in Glycosylation of Purine Derivatives
| Purine Substrate | Glycosyl Donor | Catalyst/Conditions | Observed Outcome | Reference |
|---|---|---|---|---|
| Silylated 6-Chloropurine | Peracetylated Ribofuranose | SnCl₄ or TiCl₄ | Mixture of N7 and N9 isomers; ratio depends on conditions. | nih.gov |
| This compound | Protected Glycosyl Halide | Lewis Acid or other promoters | Exclusive formation of the N7-glycosylated purinium salt. | General Principle |
V. 6 Chloro 9 Trityl 9h Purine As a Building Block in Complex Chemical Synthesis
Synthesis of Structurally Diverse Purine (B94841) Nucleosides and Nucleotides
The primary application of 6-chloro-9-trityl-9H-purine is in the construction of purine nucleosides. Its structure is ideal for the crucial glycosidic bond-forming step, after which the reactive C6-chloro group can be substituted to generate a vast library of nucleoside analogs.
The formation of the N-glycosidic bond is a cornerstone of nucleoside synthesis. nih.govnih.gov The reaction involves coupling the N9 position of the purine base with the anomeric C1' position of a protected sugar moiety, typically a ribose or deoxyribose derivative. The trityl group on 6-chloropurine (B14466) is instrumental in ensuring regioselectivity for the N9 position over the N7 position, which is often a competing site for alkylation and glycosylation. acs.orgnih.gov
A widely employed method for this transformation is the Vorbrüggen glycosylation. In this reaction, a silylated purine base, such as this compound, is reacted with a protected sugar derivative bearing a non-participating group at C2' and a good leaving group (e.g., an acetate) at the anomeric C1' position. The reaction is promoted by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). acs.org The reaction proceeds through an oxocarbenium ion-like transition state, which is then attacked by the N9 atom of the purine. nih.gov The use of the trityl group helps to ensure that the thermodynamically more stable N9-glycoside is the major product. acs.orgnih.gov
Table 1: Examples of Glycosidic Bond Formation using Purine Derivatives
| Purine Base | Sugar Donor | Lewis Acid Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| Silylated 6-chloropurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | 6-Chloro-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine | >90 |
| Silylated 6-chloropurine | 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose | SnCl₄ | 6-Chloro-9-(2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranosyl)purine | ~85 |
This table is illustrative and based on typical outcomes for Vorbrüggen glycosylation reactions.
Following the successful formation of the glycosidic bond, the resulting 6-chloro-9-(glycosyl)purine becomes a versatile platform for further modification. The C6-chloro atom is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This late-stage diversification is a powerful strategy for rapidly creating libraries of nucleoside analogs. nih.gov
Common transformations include:
Amination: Reaction with ammonia (B1221849) or primary/secondary amines to produce adenosine (B11128) analogs.
Thiolation: Displacement with sulfide (B99878) or thiol reagents to yield 6-mercaptopurine (B1684380) nucleosides.
Alkoxylation: Substitution with alkoxides to form 6-alkoxy- or 6-aryloxypurine nucleosides. jchps.com
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Stille couplings, can be used to introduce alkyl, aryl, or vinyl groups at the C6 position.
This modular approach, where the core nucleoside scaffold is first assembled and then decorated, is highly efficient for medicinal chemistry programs. nih.gov For instance, 6-chloro-9-(2,3-O-isopropylidene-β-D-ribofuranosyl)purine can be lithiated at the C8 position and then reacted with various electrophiles, followed by displacement of the C6-chlorine to afford 8-substituted adenosine or 6-thioinosine derivatives. researchgate.net
Preparation of Modified Purine Analogs and Acyclic Derivatives
Beyond canonical nucleosides, this compound is a valuable precursor for a variety of other purine analogs. The N9-trityl group can be removed under acidic conditions, and the resulting 6-chloropurine can be N-alkylated with various side chains to produce acyclic nucleoside analogs, which are an important class of antiviral compounds.
Furthermore, the C6-chloro group can be used as a handle for more extensive modifications of the purine core itself. For example, it serves as a starting point for the synthesis of 6,8,9-trisubstituted purine analogues. nih.gov In these syntheses, the 6-chloropurine derivative can undergo reactions at other positions of the purine ring before the eventual displacement of the chlorine atom. nih.govresearchgate.net This allows for the construction of complex, highly substituted purine scaffolds.
Convergent Synthesis Approaches for Multi-Substituted Purine Scaffolds
Convergent synthesis strategies leverage this compound to efficiently build complex, multi-substituted purines. In this approach, different fragments of the target molecule are synthesized separately and then combined in the final stages. The reactivity of the C6 position is central to this strategy.
For example, a library of 2,6,9-trisubstituted purines can be generated by starting with a 2-substituted-6-chloropurine, which is then N9-alkylated or glycosylated. nih.gov The final diversification step involves the nucleophilic substitution of the C6-chloro group with a panel of amines, thiols, or other nucleophiles. This method allows for the rapid generation of a large number of analogs from a common intermediate, which is highly advantageous for structure-activity relationship (SAR) studies. nih.gov
Table 2: Convergent Synthesis of a 2,6,9-Trisubstituted Purine Library
| Step | Reaction | Description |
|---|---|---|
| 1 | N9-Alkylation | Reaction of a 2-substituted-6-chloropurine with an alkyl halide to install the R⁹ substituent. |
| 2 | C6-Substitution | Parallel reaction of the N9-alkylated intermediate with a library of amines (R²-NH₂) to displace the chloro group. |
This table outlines a general, convergent workflow for creating purine libraries.
Strategies for Incorporating this compound into Oligonucleotide Synthesis (Focus on Linker Chemistry and Solid-Phase Support)
In the realm of nucleic acid chemistry, modified purines are often incorporated into oligonucleotides to alter their properties. This compound derivatives are key starting materials for creating the phosphoramidite (B1245037) building blocks necessary for automated solid-phase oligonucleotide synthesis. umich.edunih.govdanaher.com
The general strategy involves several steps:
Glycosylation: this compound is first converted into the corresponding 2'-deoxyribonucleoside.
5'-OH Protection: The 5'-hydroxyl group of the deoxyribonucleoside is protected, typically with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency.
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer. umich.edu
This 6-chloropurine phosphoramidite can then be incorporated into a growing oligonucleotide chain using a standard automated synthesizer. The oligonucleotide is assembled on a solid support, such as controlled pore glass (CPG) or polystyrene, which is functionalized with a linker molecule. umich.edunih.gov The first nucleoside is attached to this linker.
Once the 6-chloropurine unit is part of the oligonucleotide sequence, the C6-chloro group can be substituted while the oligonucleotide is still attached to the solid support. This on-support modification allows for the site-specific introduction of various functionalities, such as fluorescent dyes, biotin, or other reporter groups, via appropriate linker chemistry. nih.govnih.gov This post-synthetic modification strategy is highly efficient as the excess reagents can be easily washed away from the solid-supported oligonucleotide.
Vi. Mechanistic Investigations and Theoretical Studies of 6 Chloro 9 Trityl 9h Purine Reactivity
Computational Chemistry and Molecular Modeling of Reaction Pathways
Computational chemistry provides powerful tools for exploring the potential energy surfaces of reactions involving 6-Chloro-9-trityl-9H-purine. Methods like Density Functional Theory (DFT) allow for the detailed examination of reaction pathways, providing insights that are often difficult to obtain through experimental means alone. nih.govresearchgate.net
Elucidation of Reaction Transition States and Intermediates
A primary application of computational modeling is the identification and characterization of transition states (TS) and intermediates. ethz.ch For this compound, a common reaction is the nucleophilic aromatic substitution (SNAr) at the C6 position. researchgate.net Computational methods can model the entire reaction coordinate for the attack of a nucleophile.
This involves:
Locating the Transition State: Techniques such as synchronous transit-guided quasi-Newton (QST2) or AutoTS can be used to locate the high-energy transition state structure. ucsb.eduschrodinger.com For an SNAr reaction, this TS would feature the partial formation of the new bond with the incoming nucleophile and the partial breaking of the C-Cl bond.
Identifying Intermediates: The calculations can confirm whether the reaction proceeds through a concerted mechanism (a single transition state) or involves a discrete intermediate, such as a Meisenheimer complex. For purine (B94841) systems, SNAr reactions are generally considered to proceed via a single, high-energy transition state. mdpi.com
Calculating Activation Barriers: By determining the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be calculated. This value is critical for predicting reaction rates and understanding how changes in the nucleophile or reaction conditions will affect the reaction's feasibility. schrodinger.com
For instance, modeling the reaction of this compound with an amine would reveal the geometry of the transition state, including bond lengths and angles, providing a detailed picture of the bond-forming and bond-breaking processes. comporgchem.com
Prediction of Regioselectivity and Stereoselectivity
Regioselectivity is a significant challenge in purine chemistry due to the presence of multiple reactive nitrogen atoms (N1, N3, N7, N9). nih.gov While the N9 position in this compound is already blocked, reactions at other sites, such as N7, are still possible. Computational models are invaluable for predicting the preferred site of reaction.
Steric Hindrance: The bulky trityl group at the N9 position creates significant steric hindrance. Molecular modeling can quantify this effect, showing that the energy barrier for a reagent to attack the nearby N7 position is significantly higher than for attack at more accessible sites. This steric shielding by the N9-substituent effectively directs reactions away from the imidazole (B134444) ring nitrogens. acs.orgdatapdf.com
Electronic Factors: DFT calculations can determine the distribution of electron density and electrostatic potential across the purine ring. By calculating atomic partial charges or Fukui indices, which indicate the susceptibility of atomic sites to nucleophilic or electrophilic attack, researchers can predict the most electronically favored reaction site. chemrxiv.org For example, the electron-withdrawing nature of the chlorine atom makes the C6 carbon highly electrophilic and susceptible to nucleophilic attack.
| Factor | Influence on Regioselectivity | Computational Prediction Method |
| N9-Trityl Group | Sterically blocks the N7 position, directing alkylating agents to other sites. acs.org | Molecular mechanics or DFT to model steric clash and calculate energy barriers. |
| C6-Chloro Group | Activates the C6 position for nucleophilic aromatic substitution (SNAr). nih.gov | Calculation of electrostatic potential maps and atomic charges (e.g., Mulliken, APT) to identify electrophilic centers. |
| Solvent Effects | Can influence the stability of charged intermediates or transition states, altering the N7/N9 alkylation ratio in unprotected purines. | Implicit or explicit solvent models (e.g., PCM) in DFT calculations to compute reaction energies in solution. |
| Nature of Electrophile | "Hard" electrophiles tend to react at the site of highest negative charge (N7), while "soft" electrophiles react at the site with the largest HOMO coefficient (N9). | Frontier Molecular Orbital (HOMO/LUMO) analysis. |
Spectroscopic and Kinetic Analysis of Reaction Mechanisms
Experimental studies are essential to validate and complement computational findings. Spectroscopic and kinetic analyses provide real-world data on reaction rates and the behavior of molecules during a chemical transformation.
Kinetic Studies: The rate of nucleophilic substitution at the C6 position of this compound can be monitored over time. By systematically varying the concentration of the nucleophile and the substrate, the reaction order and the rate constant (k) can be determined. nih.govacs.org This data provides direct insight into the composition of the transition state. For example, a second-order rate law (first order in both substrate and nucleophile) would be consistent with a bimolecular SNAr mechanism. byu.edu Such kinetic studies have been performed on related 6-chloropurine (B14466) ribonucleosides to elucidate their reaction mechanisms in aqueous solutions. nih.govacs.org
Spectroscopic Monitoring: UV-Vis spectroscopy is a convenient method for tracking the progress of these reactions. researchgate.net The purine ring system has a characteristic UV absorbance spectrum. acs.org As the chlorine atom at C6 is replaced by a different functional group, the chromophore changes, leading to a shift in the maximum absorbance wavelength (λmax). nepjol.info By monitoring the change in absorbance at a specific wavelength, the rate of product formation can be accurately measured. researchgate.net NMR spectroscopy can also be used to follow the reaction kinetics by integrating the signals corresponding to the reactant and product over time. ucl.ac.uk
Influence of Substituents and Protecting Groups on Electronic Structure and Reactivity
The reactivity of the purine core is heavily modulated by its substituents, particularly the chloro and trityl groups.
Chloro Group (C6): As a halogen, chlorine is an electron-withdrawing group via induction, which lowers the electron density in the pyrimidine (B1678525) ring. This effect makes the C6 carbon atom significantly more electrophilic and thus highly susceptible to attack by nucleophiles, facilitating SNAr reactions. nih.gov
Trityl Group (N9): The triphenylmethyl (trityl) group serves two primary roles. nih.gov
Protecting Group: It occupies the N9 position, preventing reactions such as alkylation or glycosylation at this site, thereby ensuring regiochemical control in multi-step syntheses. datapdf.com
| Group | Position | Role | Primary Effect on Reactivity |
| Chloro | C6 | Leaving Group / Activating Group | Electronic: Withdraws electron density, making C6 highly electrophilic and activating it for SNAr. mdpi.com |
| Trityl | N9 | Protecting Group / Directing Group | Steric: Prevents reaction at N9 and sterically hinders attack at N7, directing reactions to other sites. datapdf.comnih.gov |
Rational Design Principles for Novel Purine Derivatives Based on Mechanistic Understanding
A thorough understanding of the reaction mechanisms, regioselectivity, and the influence of the chloro and trityl groups provides a strong foundation for the rational design of new purine-based molecules. mdpi.comnih.gov
Targeted C6 Functionalization: The high reactivity of the C6 position towards nucleophiles is the most important feature of this compound. Mechanistic knowledge allows chemists to select from a vast array of nucleophiles (amines, thiols, alcohols, carbanions) to introduce diverse functional groups at this position, knowing that the reaction will proceed predictably via an SNAr mechanism. nih.govamanote.com This strategy is fundamental to building libraries of potential therapeutic agents.
Sequential Functionalization: With the N9 position protected and the C6 position activated, a clear strategy for sequential functionalization emerges. After performing a substitution reaction at C6, the trityl group can be removed under acidic conditions to allow for subsequent modification at the N9 position. This stepwise approach, grounded in mechanistic principles, allows for the controlled and unambiguous synthesis of complex, multi-substituted purines.
Exploiting C-H Activation: Modern synthetic methods, including transition-metal-catalyzed C-H bond activation, offer new avenues for purine modification. rsc.orgmdpi.com A deep mechanistic understanding, often aided by computation, is critical for predicting which C-H bond (e.g., at C2 or C8) will be most reactive, enabling the design of catalysts and reaction conditions to achieve previously difficult transformations. acs.orgnih.gov
By combining computational predictions with experimental kinetic and spectroscopic data, a comprehensive picture of the reactivity of this compound can be developed, enabling its effective use in the rational design and synthesis of novel purine derivatives.
Vii. Current Trends and Future Prospects in the Chemistry of 6 Chloro 9 Trityl 9h Purine
Application of Flow Chemistry and Microreactor Technology
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, is emerging as a powerful paradigm in organic synthesis. nih.govthieme-connect.de When applied to the chemistry of 6-Chloro-9-trityl-9H-purine, this technology offers significant advantages. Microreactor technology (MRT), utilizing channels with millimeter or micron-scale dimensions, further enhances these benefits by providing superior mass and heat transfer. researchgate.net
The nucleophilic substitution of the chlorine atom at the C6 position is a cornerstone reaction of this molecule. In traditional batch synthesis, localized temperature gradients and inefficient mixing can lead to side reactions and reduced yields. Flow chemistry in microreactors can mitigate these issues by ensuring precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This level of control is critical for achieving high selectivity and yield, especially when using sensitive or highly reactive nucleophiles.
Key Advantages of Flow Synthesis for this compound:
Enhanced Safety: The small reaction volumes within microreactors minimize the risks associated with handling potentially hazardous reagents or exothermic reactions. nih.gov
Improved Yield and Purity: Superior control over reaction conditions leads to cleaner reaction profiles and higher product yields, simplifying purification processes. researchgate.net
Scalability: Scaling up production in a flow system is achieved by extending the operation time or by "numbering up" (using multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors. thieme-connect.de
| Parameter | Conventional Batch Synthesis | Flow Synthesis in Microreactor |
|---|---|---|
| Reaction Time | Several hours (e.g., 4-12 h) | Minutes (e.g., 5-20 min residence time) |
| Temperature Control | ± 5-10 °C (potential for hotspots) | ± 0.1-1 °C (precise and uniform) |
| Mixing Efficiency | Dependent on stirring rate and vessel geometry | Rapid and efficient due to short diffusion distances |
| Typical Yield | 70-85% | >95% |
| Safety Profile | Moderate to high risk with exothermic reactions | Significantly enhanced safety |
Integration with Automation and High-Throughput Synthesis Platforms
The role of this compound as a versatile building block is significantly amplified when combined with automation and high-throughput synthesis platforms. These technologies are crucial in modern drug discovery for rapidly generating large libraries of compounds for biological screening. nih.govrsc.org
Automated synthesis platforms can perform a multitude of reactions in parallel, using robotic systems to dispense reagents, control reaction conditions, and purify the products. By using this compound as a common precursor, a diverse library of 6-substituted purine (B94841) derivatives can be synthesized by reacting it with an array of different nucleophiles (e.g., amines, thiols, alcohols) in a spatially separated format, such as a 96-well plate. google.com This approach accelerates the discovery of new lead compounds by enabling the systematic exploration of the chemical space around the purine scaffold. nih.gov
| Well Position | Precursor | Nucleophile | Resulting C6-Substituent |
|---|---|---|---|
| A1 | This compound | Aniline | -NH-Ph |
| A2 | This compound | Benzylamine | -NH-CH2-Ph |
| A3 | This compound | Morpholine | -N(CH2CH2)2O |
| A4 | This compound | Thiophenol | -S-Ph |
| ... | ... | ... | ... |
Asymmetric Synthesis and Chiral Induction Strategies
While this compound itself is achiral, many of its biologically active derivatives are chiral. Asymmetric synthesis—the synthesis of a chiral compound in an enantiomerically enriched form—is therefore a critical area of development. nih.gov Future prospects lie in developing strategies where chirality is introduced during the functionalization of the purine ring.
This can be achieved in several ways:
Use of Chiral Nucleophiles: Reacting this compound with enantiomerically pure amines, alcohols, or other nucleophiles is a direct method to introduce a stereocenter.
Chiral Catalysis: Employing a chiral catalyst could enable the enantioselective functionalization of the purine core or a substituent attached to it.
Chiral Induction: The bulky trityl group at the N9 position could potentially exert a stereodirecting influence in certain reactions. Although the chiral center would likely be several bonds away, the conformational rigidity imposed by the trityl group might create a chiral environment that favors the formation of one diastereomer over another when reacting with a prochiral reagent. Investigating this potential for chiral induction is a promising avenue for future research. uq.edu.au
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of this compound has traditionally been dominated by nucleophilic aromatic substitution at the C6 position. However, modern synthetic chemistry offers a vast toolkit of catalytic methods that could unlock new avenues for modifying the purine scaffold. researchgate.net
The exploration of novel catalytic systems, particularly those based on transition metals like palladium, copper, and nickel, could enable reactions at other positions of the purine ring, such as C2 and C8, which are typically less reactive.
Potential Catalytic Transformations:
Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings could be explored to introduce carbon-carbon or carbon-nitrogen bonds at the C6 position, offering alternatives to traditional nucleophilic substitution with a broader substrate scope.
C-H Functionalization: Direct C-H activation at the C2 or C8 positions represents a highly atom-economical strategy to install new functional groups without the need for pre-functionalized starting materials. mdpi.com Developing catalytic systems that can selectively activate these C-H bonds in the presence of the existing chloro and trityl groups is a significant but rewarding challenge.
Photoredox Catalysis: Light-mediated catalysis can enable unique transformations under mild conditions, potentially allowing for novel functionalizations that are not accessible through traditional thermal methods. rsc.org
Role in Advancing Fundamental Understanding of Heterocyclic Chemistry
This compound serves as an excellent model compound for advancing the fundamental understanding of heterocyclic chemistry. rsc.orgnih.gov The presence of the trityl group effectively blocks the N9 position, simplifying reaction analysis by preventing tautomerization and directing reactivity primarily towards the C6 position.
By systematically studying the reactivity of this compound under various conditions—in flow reactors, with novel catalysts, or in asymmetric transformations—researchers can gain deep insights into:
Reaction Mechanisms: Elucidating the precise mechanisms of substitution and functionalization on the purine ring.
Structure-Reactivity Relationships: Understanding how the electronic properties of the purine core are influenced by substituents.
Catalyst Development: Using it as a benchmark substrate to test the efficacy and selectivity of new catalytic systems for heterocyclic compounds.
The knowledge gained from studying this compound is not confined to this single molecule but is broadly applicable to the vast and medicinally important class of purine derivatives, thereby contributing significantly to the advancement of heterocyclic and medicinal chemistry. pw.edu.pl
Q & A
Q. What are the optimal synthetic routes for preparing 6-Chloro-9-trityl-9H-purine with high purity and yield?
The synthesis of this compound can be optimized using cross-coupling reactions and alkylation strategies. For example:
- Suzuki-Miyaura coupling (): Substituting the chloro group at the 6-position with aryl/heteroaryl groups via Pd-catalyzed coupling, using KCO as a base and toluene as a solvent.
- Alkylation of purine derivatives (): Introducing the trityl group at the 9-position via reaction with trityl halides in DMF using potassium carbonate under controlled temperature.
- Continuous flow processes (): Precise control of temperature, pressure, and reagent concentration improves reproducibility for large-scale synthesis.
Key parameters include reaction time (e.g., 12–24 hours for coupling), solvent polarity, and purification via column chromatography (e.g., EtOAc/hexane gradients) .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- X-ray crystallography : Resolve the 3D structure and confirm regiochemistry of substituents (e.g., trityl group orientation). SHELXL () is widely used for refining small-molecule structures .
- NMR spectroscopy : H and C NMR identify substitution patterns (e.g., distinguishing N7 vs. N9 alkylation in purines) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities.
Q. How should this compound be stored to ensure stability?
Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the trityl group. Use amber vials to avoid photodegradation ( ) .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?
SHELXL ( ) is ideal for refining high-resolution crystal structures:
- Handling twinning : Use TWIN/BASF commands to model twinned data.
- Disorder modeling : Refine split positions for flexible trityl groups.
- Validation : Check R-factors (<5%), bond length deviations (<0.02 Å), and Hirshfeld surfaces to confirm intermolecular interactions (e.g., C–Cl···π contacts observed in related purines; ) .
Q. What strategies improve regioselectivity in modifying the purine core of this compound?
- Directing group effects : The chloro group at C6 directs electrophilic substitution to C2/C8 ().
- Metal coordination : Platinum complexes () demonstrate N7-binding preference, enabling selective functionalization at N8.
- Protection/deprotection : Use acid-labile trityl groups to temporarily block N9 during C6/C8 modifications .
Q. How do substituent electronic effects influence the reactivity of this compound?
- Electron-withdrawing chloro group : Enhances electrophilicity at C2/C8, facilitating nucleophilic aromatic substitution (e.g., amination; ).
- Trityl group steric effects : Hinders reactions at N9 but stabilizes intermediates via π-stacking ().
Contradictions in reactivity data (e.g., trifluoromethyl vs. methyl substituents; ) highlight the need for DFT calculations to predict site-specific reactivity .
Q. What methodologies are recommended for studying metal coordination complexes of this compound?
- Single-crystal X-ray diffraction : Resolve binding modes (e.g., N7 vs. N1 coordination; ).
- UV-Vis and EPR spectroscopy : Monitor charge-transfer transitions and radical formation in platinum/palladium complexes.
- Cyclic voltammetry : Assess redox activity of metal-purine adducts .
Q. How can computational tools aid in designing this compound derivatives with enhanced bioactivity?
- Docking studies : Screen against targets like kinases or adenosine receptors using AutoDock Vina.
- MD simulations : Predict stability of trityl-group interactions in hydrophobic binding pockets.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
